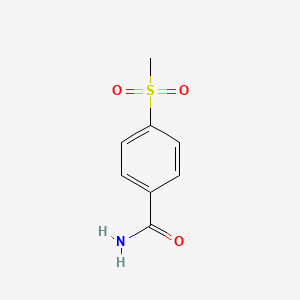

4-(Methylsulfonyl)benzamide

説明

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-(methylsulfonyl)benzamide follows the International Union of Pure and Applied Chemistry guidelines, providing a standardized approach to chemical identification. The compound is officially designated as 4-methanesulfonylbenzamide according to IUPAC conventions. This nomenclature reflects the presence of a methanesulfonyl group (-SO2CH3) attached to the benzene ring at the para position relative to the carboxamide functional group.

The molecular formula C8H9NO3S encompasses eight carbon atoms, nine hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 199.23 grams per mole. The Chemical Abstracts Service registry number 962-278-8 serves as a unique identifier for this compound in chemical databases and literature. Additional identification parameters include the European Community number 962-278-8, establishing its recognition in European chemical regulations.

The Simplified Molecular Input Line Entry System representation CS(=O)(=O)C1=CC=C(C=C1)C(=O)N provides a linear notation describing the molecular structure. The International Chemical Identifier string InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) offers a standardized method for representing the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier Key LHKNFPQRVQCNQY-UHFFFAOYSA-N serves as a fixed-length condensed representation derived from the full International Chemical Identifier string.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features consistent with aromatic compounds containing electron-withdrawing substituents. The benzene ring maintains planar geometry with carbon-carbon bond lengths typical of aromatic systems. The methylsulfonyl group introduces significant electronic effects due to the highly polarized sulfur-oxygen double bonds, which influence the overall electron density distribution within the molecule.

Crystallographic investigations of related methylsulfonyl benzamide derivatives provide insights into solid-state packing arrangements and intermolecular interactions. Studies on structurally similar compounds, such as 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, reveal triclinic crystal systems with space group P-1. The unit cell parameters for this related compound show dimensions of a = 8.8694 ± 0.0006 Å, b = 10.3837 ± 0.0008 Å, and c = 10.4288 ± 0.0005 Å, with angles α = 103.862 ± 0.005°, β = 96.452 ± 0.005°, and γ = 114.949 ± 0.007°. The cell volume of 820.25 ± 0.11 ų indicates relatively compact packing in the solid state.

The methylsulfonyl substituent adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths characteristic of sulfone functional groups. The orientation of this group relative to the benzene ring influences the overall molecular conformation and affects intermolecular hydrogen bonding patterns in the crystalline state. Computational studies using density functional theory methods have been employed to optimize molecular geometries and compare theoretical predictions with experimental crystallographic data.

Collision cross section measurements provide additional geometric information, with predicted values ranging from 138.8 Ų for protonated species to 157.9 Ų for ammonium adducts. These measurements offer insights into the three-dimensional shape and size of the molecule in the gas phase, complementing crystallographic data obtained in the solid state.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The carbonyl stretch of the amide group typically appears as a strong absorption band around 1660 cm⁻¹, consistent with the electron-withdrawing effect of the para-methylsulfonyl substituent. The sulfone functional group exhibits characteristic asymmetric and symmetric stretching modes, with the asymmetric sulfur-oxygen stretch occurring at approximately 1320 cm⁻¹ and the symmetric stretch appearing near 1150 cm⁻¹.

The aromatic carbon-hydrogen stretching vibrations manifest in the region between 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the methyl group appear slightly below 3000 cm⁻¹. The primary amide group shows characteristic nitrogen-hydrogen stretching modes, typically appearing as two bands around 3350 cm⁻¹ and 3180 cm⁻¹ corresponding to asymmetric and symmetric stretches, respectively. Comprehensive spectroscopic databases, such as the Aldrich Fourier Transform Infrared Collection, provide reference spectra for structural comparison and identification purposes.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms. In proton nuclear magnetic resonance spectra, the aromatic protons of the benzene ring appear as characteristic multipets in the range of 7.2-8.5 parts per million. The methylsulfonyl group exhibits a singlet around 3.0 parts per million, reflecting the shielded environment of the methyl protons attached to the electronegative sulfur atom. The amide protons typically appear as a broad signal around 5.5-7.0 parts per million, with chemical shift values influenced by hydrogen bonding and conformational effects.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 199 for the intact molecule. Fragmentation patterns provide structural information through the loss of characteristic functional groups. Common fragmentation pathways include the elimination of the methylsulfonyl group (loss of 79 mass units) and the cleavage of the amide bond. Collision-induced dissociation studies show fragment ions corresponding to the loss of sulfur dioxide (64 mass units) and methane (16 mass units) from the molecular ion. The predicted collision cross sections for various adduct ions range from 138.8 to 182.2 Ų, depending on the ionization method and buffer gas conditions.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves potential equilibria between different structural forms, although the compound exists predominantly in its canonical amide structure under normal conditions. Amide-imidol tautomerism represents the most relevant tautomeric equilibrium for this compound, involving the migration of a proton from the nitrogen atom to the carbonyl oxygen, accompanied by the reorganization of double bonds.

Comprehensive tautomer databases indicate that amide-imidol tautomerism occurs in various benzamide derivatives, with the amide form typically being thermodynamically favored. The presence of the electron-withdrawing methylsulfonyl group at the para position further stabilizes the amide tautomer by reducing electron density on the carbonyl carbon, thereby decreasing the likelihood of protonation at the oxygen atom. Statistical analysis of tautomeric equilibria in related compounds shows that amide-imidol interconversion occurs in approximately 12 documented cases within comprehensive tautomer databases.

The tautomeric stability of this compound can be compared to other benzamide derivatives through computational methods and experimental observations. Quantum chemical calculations predict minimal population of the imidol tautomer under standard conditions, with the energy difference between tautomers typically exceeding 10 kcal/mol in favor of the amide form. Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents generally favoring the amide tautomer through hydrogen bonding stabilization.

Environmental factors such as pH, temperature, and solvent polarity influence the relative stability of tautomeric forms. Under acidic conditions, protonation occurs preferentially at the carbonyl oxygen, while basic conditions favor deprotonation of the amide nitrogen. The methylsulfonyl substituent acts as a strong electron-withdrawing group, significantly affecting the basicity of the amide nitrogen and the electrophilicity of the carbonyl carbon, thereby influencing tautomeric equilibria and chemical reactivity patterns.

特性

IUPAC Name |

4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKNFPQRVQCNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576153 | |

| Record name | 4-(Methanesulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-38-5 | |

| Record name | 4-(Methanesulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 4-(Methylsulfonyl)benzaldehyde (Precursor)

One industrially viable method to prepare methylsulfonyl-substituted benzaldehyde involves:

Step A: Nucleophilic substitution of 4-chlorobenzaldehyde with sodium methyl mercaptide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide or chloride). This yields 4-(methylthio)benzaldehyde.

Step B: Oxidation of the methylthio group to the methylsulfonyl group using hydrogen peroxide in acidic medium with catalysts such as manganous sulfate or sodium wolframate.

This two-step process achieves high yields (~92-94% total recovery) and high purity (~99.5-99.8% by HPLC), with mild reaction conditions (temperatures between 40-65 °C) and environmentally friendly handling suitable for scale-up.

| Step | Reactants & Conditions | Product | Yield & Purity |

|---|---|---|---|

| A | 4-chlorobenzaldehyde + sodium methyl mercaptide, phase-transfer catalyst, 45-55 °C | 4-(Methylthio)benzaldehyde (crude) | 106-109% (crude yield) |

| B | Oxidation with H2O2, sulfuric acid, catalyst at 40-65 °C | 4-(Methylsulfonyl)benzaldehyde (pure) | 92-94% total recovery, 99.5-99.8% purity |

Amidation to Form 4-(Methylsulfonyl)benzamide

The benzamide linkage is typically formed by reacting the prepared 4-(methylsulfonyl)benzoyl chloride or the corresponding acid derivative with an amine or ammonia source.

Acylation Using Acid Chloride

- 4-(Methylsulfonyl)benzoyl chloride can be synthesized from the corresponding acid by treatment with reagents such as thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with ammonia or an amine (e.g., aniline derivatives) in a suitable solvent like pyridine or dichloromethane, often under reflux conditions.

- This method yields the target benzamide in moderate to good yields (typically 50-90%) after purification by crystallization or preparative chromatography.

Direct Amidation

- Direct amidation of 4-(methylsulfonyl)benzoic acid with ammonia or amines using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (N-hydroxybenzotriazole) in solvents like tetrahydrofuran can be employed.

- This method avoids the isolation of acid chlorides and can be conducted at room temperature or mild heating.

- Purification is typically achieved by extraction and column chromatography, providing high purity products.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acid chloride route | 4-(Methylsulfonyl)benzoyl chloride + amine | Reflux in pyridine or DCM | 50-90% | Requires acid chloride preparation |

| Direct amidation | 4-(Methylsulfonyl)benzoic acid + amine + EDCI + HOBt | Room temp or mild heating | Moderate to high | Avoids acid chloride; mild conditions |

Alternative Synthetic Routes and Modifications

Hydrazide Formation and Derivatization

- 4-(Methylsulfonyl)benzohydrazide can be synthesized by reacting 4-(methylsulfonyl)benzoic acid derivatives with hydrazine.

- Subsequent condensation with aldehydes forms hydrazone derivatives, which have been studied for biological activity.

- This route offers high yields (85-95%) and mild reaction conditions, typically using methanol and catalytic acetic acid at room temperature.

Sulfonylation of Benzamide Derivatives

- Another approach involves sulfonylation of pre-formed benzamide compounds using methylsulfonyl chloride under controlled conditions.

- This method is less common due to challenges in regioselectivity and potential side reactions but can be optimized for specific derivatives.

Summary Table of Key Preparation Methods

| Preparation Step | Reagents & Conditions | Yield Range | Purification | Notes |

|---|---|---|---|---|

| 4-(Methylsulfonyl)benzaldehyde synthesis | 4-chlorobenzaldehyde + sodium methyl mercaptide + phase-transfer catalyst; oxidation with H2O2 | ~92-94% total | Crystallization | Industrially scalable, environmentally friendly |

| Acid chloride formation | 4-(Methylsulfonyl)benzoic acid + SOCl2 or oxalyl chloride | High | Distillation/Crystallization | Precursor for amidation |

| Amidation via acid chloride | Acid chloride + amine, reflux in pyridine/DCM | 50-90% | Crystallization, HPLC | Common synthetic route |

| Direct amidation | Acid + amine + EDCI + HOBt, mild heating | Moderate to high | Chromatography | Avoids acid chloride step |

| Hydrazide and hydrazone formation | Acid derivative + hydrazine; condensation with aldehydes | 85-95% | Crystallization | For derivative synthesis |

Research Findings and Practical Considerations

- The oxidation step to convert methylthio to methylsulfonyl is critical and can be efficiently performed using hydrogen peroxide with catalytic amounts of manganous sulfate or sodium wolframate, ensuring high purity and yield.

- Use of phase-transfer catalysts significantly improves the substitution reaction efficiency in the initial step of aldehyde functionalization.

- Amidation reactions benefit from coupling agents like EDCI and HOBt, which facilitate bond formation under mild conditions, preserving sensitive functional groups.

- Purification methods such as preparative HPLC and recrystallization are essential to achieve high purity, especially for biological evaluation purposes.

- The described methods are supported by spectral data (1H NMR, 13C NMR, MS) confirming the chemical structure and purity of the final compounds.

化学反応の分析

Types of Reactions

4-(Methylsulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学的研究の応用

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds derived from 4-(methylsulfonyl)benzamide. Notably, a series of N-(thiazol-2-yl) derivatives incorporating this compound have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The mechanism of action is primarily through the inhibition of dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria, leading to bacteriostatic effects .

Key Findings:

- Compound Structure: N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide.

- Activity: Potent against multiple bacterial strains.

- Mechanism: Inhibition of DHPS activity.

Anticancer Research

This compound derivatives are being explored as potential anticancer agents due to their structural similarities to known chemotherapeutics. For instance, sulfonamide compounds have been identified as effective inhibitors in various cancer cell lines, including colon and breast cancers. The incorporation of the benzamide moiety enhances their cytotoxic properties .

Case Study:

- Compound: 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives.

- Cytotoxicity: Effective against human cancer cell lines.

- Mechanism: Induction of apoptosis in cancer cells.

Enzyme Inhibition

Research has demonstrated that this compound and its derivatives act as potent inhibitors of various enzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE). These compounds have shown IC50 values in the nanomolar range, indicating their potential for therapeutic applications in conditions like glaucoma and neurodegenerative diseases .

Data Table: Inhibitory Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | hCA II | 0.09 |

| Compound B | AChE | 33.1 |

| Compound C | BuChE | 53.5 |

Case Studies in Clinical Applications

One notable application of a derivative of this compound is in the treatment of basal cell carcinoma with GDC-0449 (2-chloro-N-(4-chloro-3-[pyridin-2-yl]phenyl)-4-(methylsulfonyl)benzamide). This compound has shown promising results in reducing tumor size and improving patient outcomes .

Clinical Outcomes:

- Patient Profile: 53-year-old male with basal cell nevus syndrome.

- Treatment Duration: 12 weeks.

- Results: Significant reduction in tumor size and improvement in skin lesions.

作用機序

The mechanism of action of 4-(Methylsulfonyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

類似化合物との比較

Comparison with Similar Compounds

The methylsulfonyl benzamide scaffold is structurally modified to tune physicochemical properties and biological activities. Below is a detailed comparison with key analogs:

Structural Analogs and Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- The 2-chloro-4-(methylsulfonyl)benzamide derivative forms centrosymmetric dimers via N–H···O hydrogen bonds (2.86 Å), stabilizing its crystal lattice .

- In contrast, salicylamide analogs (e.g., 5-chloro-2-hydroxybenzamides) utilize O–H···O interactions for dimerization, which are less directional than N–H···O bonds .

生物活性

4-(Methylsulfonyl)benzamide is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a benzamide structure modified by a methylsulfonyl group. This modification enhances its solubility and reactivity, making it a candidate for various biological applications .

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized by incorporating the methylsulfonyl group into thiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis necessary for bacterial growth .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacterial Species |

|---|---|---|---|

| 5a | 8 | E. coli: 0 | Staphylococcus aureus: 10.5 |

| S. epidermidis: 6 | Paracoccus sp.: 7.8 | ||

| Achromobacter: 3.9 |

This table summarizes the antibacterial efficacy of selected derivatives, highlighting their potential as effective antimicrobial agents.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain benzamide derivatives can inhibit the Hedgehog (Hh) signaling pathway, which is often dysregulated in various cancers. For example, a derivative with an IC50 value of 1.26 μM was identified as a potent Smoothened (Smo) inhibitor, suggesting its potential use in cancer therapy .

Table 2: Inhibition Potency Against Hh Signaling Pathway

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 5q | 1.26 | Smo inhibition |

| Compound 5b | 12.47 | Hh pathway inhibition |

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of N-(thiazol-2-yl)benzenesulfonamides incorporating the methylsulfonyl group demonstrated significant antibacterial activity against multiple strains, including resistant bacteria. The results indicated that these compounds could serve as a basis for developing new antibacterial therapies .

Case Study 2: Cancer Research

In another investigation, researchers evaluated the anticancer effects of various benzamide derivatives in cell lines representing different cancer types. The findings suggested that compounds with specific substitutions at the benzene ring exhibited enhanced cytotoxicity against cancer cells while sparing normal cells .

Q & A

What are the common synthetic routes for 4-(Methylsulfonyl)benzamide, and how can reaction conditions be optimized?

Basic Research Question

Methodological Answer:

The synthesis of this compound typically involves introducing the methylsulfonyl group via sulfonation or nucleophilic substitution. For example, describes the reaction of this compound with dimethylformamide dimethyl acetal under reflux (120°C) to form intermediates like N-(dimethylaminomethylene)-4-(methylsulfonyl)benzamide in 87% yield . Optimization includes:

- Temperature control : Elevated temperatures (100–120°C) improve reaction rates.

- Reagent stoichiometry : Excess sulfonating agents (e.g., methanesulfonyl chloride) ensure complete substitution.

- Purification : Column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., ethyl acetate) enhance purity .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving structural ambiguities. For instance, reports a dihedral angle of 52.13° between aromatic rings in 2-chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, confirmed via SHELXL refinement (R-factor = 0.028). Key steps include:

- Data collection : Use MoKα radiation (λ = 0.7107 Å) and multi-scan absorption correction.

- Hydrogen bonding analysis : Intermolecular N–H⋯O bonds stabilize dimeric structures, validated via SHELX software .

Table 1: Crystallographic Parameters

| Parameter | Value ( ) |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 8.8694, 10.3837, 10.4288 |

| R-factor | 0.028 |

| Hydrogen bond length (Å) | N–H⋯O = 1.86–2.21 |

What spectroscopic techniques confirm the structure of this compound?

Basic Research Question

Methodological Answer:

- 1H NMR : Methylsulfonyl protons appear as a singlet at δ ~3.2–3.4 ppm. Aromatic protons resonate at δ 7.5–8.2 ppm (e.g., reports δ 8.22 for imidazopyridazine derivatives).

- 13C NMR : The sulfonyl carbon (SO2) appears at δ ~44–46 ppm.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z = 416.5 for imidazopyridazine derivatives) confirm molecular weight .

How do substituents on the benzamide ring affect bioactivity in medicinal chemistry applications?

Advanced Research Question

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethoxy) enhance target binding. demonstrates that replacing the benzoic amide moiety with a methylsulfonyl group improves potency in Cav2.2 channel inhibitors. Key strategies:

- Bioisosteric replacement : Substitute labile groups with methylsulfonyl to enhance metabolic stability.

- Pharmacophore mapping : Use docking studies to predict interactions with enzymes/receptors (e.g., Hedgehog pathway inhibition in ) .

What purification methods are effective for isolating this compound derivatives?

Basic Research Question

Methodological Answer:

- Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity crystals (e.g., 66% purity for benzonitrile derivatives in ).

- Column chromatography : Gradient elution with DCM/MeOH (98:2 → 85:15) separates polar impurities .

How can conflicting crystallographic data be addressed in structural studies?

Advanced Research Question

Methodological Answer:

Conflicts may arise from twinning, absorption errors, or incorrect space group assignment. Mitigation strategies include:

- Data validation : Compare Rint values (<0.05 indicates high data quality; reports Rint = 0.020).

- Software cross-check : Use SHELXL for refinement and PLATON for symmetry validation.

- Thermal parameters : Anisotropic displacement parameters (Ueq) should align with chemical environments .

What computational approaches predict the interactions of this compound with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding (e.g., Vismodegib’s interaction with Smoothened receptor in ).

- Pharmacokinetics (PK) modeling : Predict ADME properties using QSAR models validated with experimental data (e.g., bioavailability of GDC-0449 in ) .

How do reaction conditions impact the yield of this compound derivatives?

Basic Research Question

Methodological Answer:

- Catalyst optimization : Use Pd/C for hydrogenation (e.g., 30–40 psi H2 in ).

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonyl precursors.

- Reaction time : Prolonged heating (1–3 hours) ensures complete conversion .

What analytical techniques quantify impurities in this compound samples?

Advanced Research Question

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradients) detect trace impurities.

- Elemental analysis : Validate purity (>98%) via carbon/hydrogen/nitrogen (CHN) ratios .

How are hydrogen bonding networks characterized in crystalline derivatives?

Advanced Research Question

Methodological Answer:

SCXRD data (e.g., ) reveal N–H⋯O bonds forming centrosymmetric dimers. Use Mercury software to visualize bond lengths and angles. Hydrogen atoms are geometrically placed (C–H = 0.93–0.96 Å) and refined with SHELXL restraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。